Cas no 2055841-97-7 (5-bromo-1-benzothiophen-2-amine hydrochloride)
5-bromo-1-benzothiophen-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-benzothiophen-2-amine hydrochloride
- Benzo[b]thiophen-2-amine, 5-bromo-, hydrochloride (1:1)
- AKOS030630891
- P16602
- SB10546
- 2055841-97-7
- AS-53511
- CS-0050651
- 5-Bromo-1-benzothiophen-2-amine HCl
- 5-bromo-1-benzothiophen-2-amine;hydrochloride
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- MDL: MFCD30531317
- Inchi: 1S/C8H6BrNS.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4H,10H2;1H
- InChI Key: XSVYFPIDBUOTSV-UHFFFAOYSA-N
- SMILES: C1(N)SC2=CC=C(Br)C=C2C=1.[H]Cl
Computed Properties
- Exact Mass: 262.91711g/mol
- Monoisotopic Mass: 262.91711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
5-bromo-1-benzothiophen-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325664-1g |
5-Bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95%+ | 1g |
$877 | 2021-06-16 | |
| Chemenu | CM325664-5g |
5-Bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95%+ | 5g |
$2836 | 2021-06-16 | |
| Chemenu | CM325664-1g |
5-Bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM325664-5g |
5-Bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95%+ | 5g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D572014-1G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 97% | 1g |
$395 | 2024-05-23 | |
| eNovation Chemicals LLC | D572014-5G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 97% | 5g |
$1190 | 2024-05-23 | |
| eNovation Chemicals LLC | D572014-10G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 97% | 10g |
$2070 | 2024-05-23 | |
| eNovation Chemicals LLC | D572014-25G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 97% | 25g |
$3745 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03429-1-1G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95% | 1g |
¥ 2,428.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03429-1-5G |
5-bromo-1-benzothiophen-2-amine hydrochloride |
2055841-97-7 | 95% | 5g |
¥ 7,293.00 | 2023-03-30 |
5-bromo-1-benzothiophen-2-amine hydrochloride Suppliers
5-bromo-1-benzothiophen-2-amine hydrochloride Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-bromo-1-benzothiophen-2-amine hydrochloride
5-Bromo-1-Benzothiophen-2-Amine Hydrochloride: A Comprehensive Overview
5-Bromo-1-benzothiophen-2-amine hydrochloride is a compound with the CAS number 2055841-97-7, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiophenes, a group of heterocyclic aromatic compounds that have been extensively studied due to their unique electronic properties and potential applications in drug discovery. The structure of 5-bromo-1-benzothiophen-2-amine hydrochloride consists of a benzothiophene ring system with a bromine substituent at the 5-position and an amino group at the 2-position, along with a hydrochloride counterion. This combination of functional groups makes it a versatile molecule with promising biological activity.
Recent studies have highlighted the importance of benzothiophene derivatives in medicinal chemistry, particularly as potential leads for anti-cancer and anti-inflammatory agents. The 5-bromo substitution in this compound is particularly interesting, as it introduces electron-withdrawing effects that can modulate the electronic properties of the benzothiophene ring. This modulation can enhance the compound's ability to interact with biological targets, such as enzymes or receptors, making it a valuable candidate for drug development.
The synthesis of 5-bromo-1-benzothiophen-2-amine hydrochloride typically involves multi-step reactions, including nucleophilic aromatic substitution and bromination. Researchers have optimized these processes to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and preclinical testing. The hydrochloride form of the compound is particularly advantageous for solubility in aqueous media, which is crucial for its application in pharmacological assays.
In terms of physical properties, 5-bromo-1-benzothiophen-2-amine hydrochloride has a melting point of approximately 240°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows strong absorption bands in the visible region, indicating its potential use as a photosensitizer or in light-responsive materials. Additionally, the compound exhibits moderate fluorescence under certain conditions, which could be exploited in sensing or imaging applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 5-bromo-1-benzothiophen-2-amine hydrochloride with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to various protein targets, including kinases and proteases, suggesting its potential role in inhibiting key enzymes associated with diseases such as cancer and neurodegenerative disorders.
One of the most promising applications of 5-bromo-1-benzothiophen-2-amine hydrochloride lies in its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Furthermore, its ability to inhibit tumor angiogenesis makes it a potential candidate for combination therapies aimed at improving treatment outcomes.
In conclusion, 5-bromo-1-benzothiophen-2-amine hydrochloride is a highly versatile compound with significant potential in drug discovery and material science. Its unique structure, combined with its favorable physical and chemical properties, positions it as a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its biological activity and applications, this compound is poised to play an increasingly important role in advancing modern medicine.
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